molecular formula C17H18N2O2S B2539848 3-(Phenylthio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one CAS No. 1904305-10-7

3-(Phenylthio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one

Cat. No. B2539848
CAS RN: 1904305-10-7
M. Wt: 314.4
InChI Key: YHKZCYZQRGVVNV-UHFFFAOYSA-N
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Description

3-(Phenylthio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one, also known as PTAP, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic properties. In

Scientific Research Applications

Synthesis and Biological Evaluation

Synthesis and Evaluation of Substituted Imidazo[1,2-a]pyridines and Pyrazolo[1,5-a]pyrimidines for Peripheral Benzodiazepine Receptor Study The compound was synthesized as part of a study exploring substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, mainly for the investigation of peripheral benzodiazepine receptors (PBRs). These compounds were radiolabeled and used in biodistribution studies in rats, showing potential as imaging agents for PBR expression in neurodegenerative disorders (Fookes et al., 2008).

Drug Discovery for Psoriasis

Identification of New Potent FLT3 Inhibitor for Psoriasis Treatment The compound was part of an extensive drug discovery process against psoriasis. FLT3 inhibitors were identified as potential treatment agents, and the compound showed significant antipsoriatic effects in a K14-VEGF transgenic mouse model of psoriasis. The study emphasized the importance of the compound in the development of potential drug candidates for psoriasis treatment (Li et al., 2016).

Neuronal Nicotinic Acetylcholine Receptor Studies

Identification and Initial Structure-Activity Relationships of ABT-594 This research disclosed the compound as part of a series of 3-pyridyl ether compounds, acting as potent analgesic agents through neuronal nicotinic acetylcholine receptors. The compound demonstrated potent analgesic activity in various assays and was highlighted for its diminished activity in models of peripheral side effects, hinting at its potential therapeutic application (Holladay et al., 1998).

Anti-inflammatory Agent Studies

Metabolism of FPP-3 in Rats The compound FPP-3, similar in structure, was studied for its anti-inflammatory properties and metabolic fate in rats. The study detailed the identification of various metabolites of FPP-3, shedding light on the potential metabolic pathways and excretion patterns for such compounds (Lee et al., 2007).

Antiparkinsonian Activity and Neuroprotective Studies

Synthesis of Urea and Thiourea Derivatives for Treatment of Parkinson's Disease The compound was part of a study that synthesized a series of derivatives to evaluate their antiparkinsonian activity. These compounds were assessed for their potential in treating Parkinson's disease, with a focus on their neuroprotective properties and the ability to modulate oxidative stress in the brain (Azam et al., 2009).

properties

IUPAC Name

3-phenylsulfanyl-1-(3-pyridin-3-yloxyazetidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c20-17(8-10-22-16-6-2-1-3-7-16)19-12-15(13-19)21-14-5-4-9-18-11-14/h1-7,9,11,15H,8,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKZCYZQRGVVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCSC2=CC=CC=C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Phenylthio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one

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